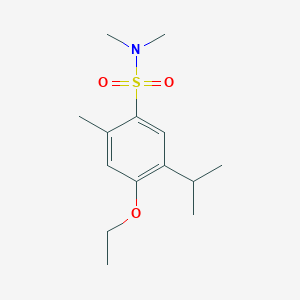

![molecular formula C10H17NO B2774801 Bicyclo[3.3.1]nonane-1-carboxamide CAS No. 19388-69-3](/img/structure/B2774801.png)

Bicyclo[3.3.1]nonane-1-carboxamide

カタログ番号 B2774801

CAS番号:

19388-69-3

分子量: 167.252

InChIキー: WWUUCPQLPWUUNO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

BINAL is synthesized through a multistep process. The syntheses and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities are presented and their intermolecular interactions examined . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Molecular Structure Analysis

The molecular structure of Bicyclo[3.3.1]nonane-1-carboxamide is unique and complex. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Chemical Reactions Analysis

The chemical reactions of Bicyclo[3.3.1]nonane-1-carboxamide are complex and involve multiple steps. The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of Bicyclo[3.3.1]nonane-1-carboxamide are unique due to its structure. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .科学的研究の応用

Conformational Studies

- Conformational Analysis : The conformation of Bicyclo[3.3.1]nonane-1-carboxamide and related compounds has been studied using NMR spectroscopy. These compounds predominantly exist as chair-boat conformations with distinct ring structures (Peters, Toorn, & Bekkum, 1975).

Synthesis and Applications in Medicinal Chemistry

- Synthesis for Biological Activity : Derivatives of Bicyclo[3.3.1]nonane-1-carboxamide, such as the 2-methoxyestradiol mimetics, have shown cytotoxicity to human lung carcinoma cell lines. These compounds were synthesized using BF3-assisted oxirane opening, demonstrating the compound's potential in cancer research (Nurieva et al., 2017).

- Chemical Transformations for Complex Molecules : Bicyclo[3.3.1]nonane-1-carboxamide derivatives have been used in the synthesis of high molecular complexity compounds, which are then tested for biological activity (Baleeva et al., 2020).

Role in Natural Product Synthesis

- Meroterpene Synthesis : The bicyclo[3.3.1]nonane structure, found in Bicyclo[3.3.1]nonane-1-carboxamide, is a key motif in natural products relevant to various diseases. A synthetic strategy for meroterpenes, which are biologically active molecules containing this structure, has been developed (Shen et al., 2020).

Applications in Neurochemistry

- Neurochemistry Research : Compounds with a 3,7-diazabicyclo[3.3.1]nonane scaffold, related to Bicyclo[3.3.1]nonane-1-carboxamide, interact with nicotinic acetylcholine receptors (nAChRs). These compounds have been shown to have affinity and subtype selectivity for certain nAChR subtypes, making them relevant in neurochemistry research (Eibl et al., 2013).

Conformational and Electronic Properties

- Theoretical Analysis : The conformational and electronic properties of Bicyclo[3.3.1]nonane-1-carboxamide derivatives have been investigated using quantum theory and topological analysis, contributing to a better understanding of their stability and interactions (Bushmarinov et al., 2011).

作用機序

The mechanism of action of Bicyclo[3.3.1]nonane-1-carboxamide is not fully understood.

特性

IUPAC Name |

bicyclo[3.3.1]nonane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c11-9(12)10-5-1-3-8(7-10)4-2-6-10/h8H,1-7H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUUCPQLPWUUNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC(C1)(C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.3.1]nonane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N,N-diethyl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2774719.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2774720.png)

![2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2774726.png)

![3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774729.png)

![3-amino-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774730.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2774731.png)

![N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2774739.png)

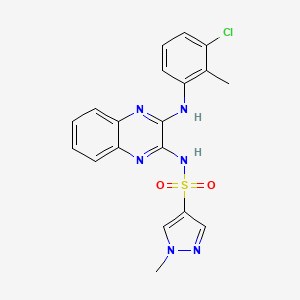

![(E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2774740.png)